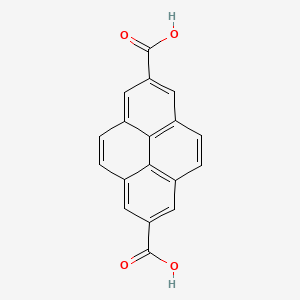

Pyrene-2,7-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrene-2,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAJGWQCQIEFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Pyrene Core in Conjugated Systems Research

The pyrene (B120774) molecule itself is a cornerstone in the study of conjugated systems due to its distinctive optical and electronic characteristics. rsc.org As a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, pyrene possesses an extended π-electron system that is fundamental to its utility. This large, planar aromatic core allows for significant orbital overlap, which is crucial for efficient charge transport in solid-state devices. rsc.org

The photophysical properties of pyrene are particularly noteworthy. It exhibits strong fluorescence with a high quantum yield and is known for its capacity to form excimers—excited-state dimers that emit light at a different wavelength than the monomer. mdpi.com This behavior makes pyrene and its derivatives highly sensitive probes of their local environment. rsc.org

Furthermore, the electronic structure of the pyrene core can be systematically modified through chemical functionalization. acs.orgresearchgate.net The ability to attach various chemical groups to the pyrene backbone allows for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgresearchgate.net This tunability is a key reason why pyrene-based molecules are actively being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comrsc.org The incorporation of pyrene into larger, two-dimensional systems, often called graphene nanoribbons, is a popular method for tuning the electronic structure of these advanced materials. rsc.org

The Distinctive Role of the 2,7 Substitution Pattern in Pyrene Derivatives

The specific placement of functional groups on the pyrene (B120774) ring system dramatically influences the resulting molecule's properties. While positions 1, 3, 6, and 8 are more reactive towards electrophilic aromatic substitution, the 2 and 7 positions offer unique advantages for creating materials with specific electronic and structural characteristics. rsc.org

Substitution at the 2 and 7 positions is synthetically more challenging but allows for the creation of molecules with a specific, centrosymmetric structure. smolecule.com This symmetry can promote crystalline order in the solid state, which is beneficial for enhancing charge transport. smolecule.com From an electronic standpoint, the HOMO and LUMO of the parent pyrene molecule have nodal planes that pass through the 2 and 7 positions. acs.org This means that substituents at these positions have a distinct influence on the electronic transitions of the molecule, often affecting the S1 ← S0 transition (related to the lowest energy absorption and emission) more strongly than other transitions. acs.org This allows for a targeted modulation of the photophysical properties.

The 2,7-substitution pattern has proven to be particularly valuable in the construction of metal-organic frameworks (MOFs). rsc.org Pyrene-2,7-dicarboxylic acid, for instance, acts as a linker that connects metal ions to form a porous, crystalline framework. The resulting MOFs, such as the IRMOF-14 series, exhibit tunable chemical bonding, electronic structures, and optical properties based on the metal used (e.g., Zn, Cd, Mg, Sr). rsc.org These materials are being investigated for applications in gas adsorption, catalysis, and sensing. Recent synthetic advancements, including iridium-catalyzed C-H borylation, have made the synthesis of 2,7-disubstituted pyrenes more accessible, sparking increased interest in these compounds for applications in solar cells, OLEDs, and conjugated polymers. smolecule.comrsc.org

Scope and Research Trajectories of Pyrene 2,7 Dicarboxylic Acid in Contemporary Chemical Sciences

Direct Functionalization Pathways

Direct methods aim to introduce functional groups at the 2 and 7 positions of the pyrene core in a single or few steps, which can then be converted to carboxylic acids.

Regioselective C–H Borylation Strategies

A significant breakthrough in accessing 2,7-disubstituted pyrenes is the direct C–H borylation reaction. mdpi.com This method utilizes an iridium-based catalyst to selectively activate the C–H bonds at the 2 and 7 positions. mdpi.comresearchgate.netnih.gov

The reaction typically involves treating pyrene with a boron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. mdpi.comsemanticscholar.org A commonly used catalytic system is generated in situ from [Ir(μ-OMe)(cod)]₂ (where cod is 1,5-cyclooctadiene) and a bipyridine ligand, like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). mdpi.comresearchgate.netnih.gov The reaction conditions can be tuned to favor either mono-borylation at the 2-position or di-borylation at the 2,7-positions. Using an excess of the boron reagent leads to the exclusive formation of the 2,7-bis(borylated) product. mdpi.comsemanticscholar.org

The resulting 2,7-bis(Bpin)pyrene is a versatile intermediate that can be converted to various functional groups. mdpi.comresearchgate.net While direct oxidation of the boronic esters to carboxylic acids can be challenging, a more common route involves converting the borylated intermediate to a more reactive species. For instance, the 2,7-bis(Bpin)pyrene can be transformed into 2,7-dibromopyrene (B9692), which is then subjected to lithiation and subsequent carboxylation with carbon dioxide to yield this compound. researchgate.netnih.govthieme-connect.com

Table 1: Iridium-Catalyzed Borylation of Pyrene

| Catalyst Precursor | Ligand | Boron Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [{Ir(μ-OMe)cod}₂] | 4,4′-di-tert-butyl-2,2′-bipyridine | B₂pin₂ (2.2 equiv) | 2,7-bis(Bpin)pyrene | 97 | mdpi.comsemanticscholar.org |

| [Ir(OMe)COD]₂ | 4,4′-di-tert-butyl-2,2′-bipyridine | B₂pin₂ (1.1 equiv) | 2-(Bpin)pyrene | 68 | mdpi.comsemanticscholar.org |

| [Ir(OMe)COD]₂ | 4,4′-di-tert-butyl-2,2′-bipyridine | B₂pin₂ (1.1 equiv) | 2,7-bis(Bpin)pyrene | 6 | mdpi.comsemanticscholar.org |

| Cobalt catalyst | - | B₂Pin₂ (2 equiv) | 2,7-bis-borylated pyrene | 78 | mdpi.com |

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation offers a more direct route to dicarboxylic acids from dihalo-aromatic precursors. thieme-connect.com This reaction involves the introduction of carbon monoxide into an organic molecule, typically an aryl halide, in the presence of a palladium catalyst and an alcohol or water. nih.govnih.gov

For the synthesis of this compound, the starting material is 2,7-dibromopyrene. The reaction is carried out under a carbon monoxide atmosphere with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a suitable ligand like a phosphine. thieme-connect.com The carbonylation can be performed in an alcohol solvent (e.g., butanol) to produce the corresponding diester, which is then hydrolyzed to the dicarboxylic acid. thieme-connect.com This method is advantageous as it can be a one-pot process and is applicable to a range of polybromoarenes. thieme-connect.com For example, the synthesis of pyrene-1,3,6,8-tetracarboxylate has been achieved through the butoxycarbonylation of 1,3,6,8-tetrabromopyrene. thieme-connect.com

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the initial modification of the pyrene core to create a precursor that directs functionalization to the 2 and 7 positions.

Tetrahydropyrene (THPy) Approach for 2,7-Functionalization

A well-established indirect method for achieving 2,7-disubstitution of pyrene is the tetrahydropyrene (THPy) approach. uky.edunih.govrsc.org This strategy involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) (THPy). rsc.orgacs.org The hydrogenation of the K-region (4, 5, 9, and 10 positions) alters the electronic structure of the aromatic system, thereby activating the 2 and 7 positions for electrophilic aromatic substitution. rsc.org

The THPy intermediate can then undergo various electrophilic substitution reactions, such as bromination or Friedel-Crafts acylation, selectively at the 2 and 7 positions. rsc.orgmdpi.com For the synthesis of this compound, the THPy can be, for example, dibrominated to give 2,7-dibromo-4,5,9,10-tetrahydropyrene. rsc.orgmdpi.com Subsequent re-aromatization of the pyrene core, often achieved through oxidation with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), yields 2,7-dibromopyrene. acs.orgresearchgate.net This intermediate is then converted to this compound via lithiation and carboxylation. rsc.orgresearchgate.net

Lithiation-Carboxylation Sequences

The lithiation-carboxylation sequence is a common final step in several synthetic routes to this compound, particularly when starting from 2,7-dibromopyrene. researchgate.netnih.govrsc.org This method involves a halogen-lithium exchange reaction followed by quenching with an electrophile, in this case, carbon dioxide.

The process begins with the treatment of 2,7-dibromopyrene with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). thieme-connect.com This reaction replaces the bromine atoms with lithium atoms, forming a 2,7-dilithiopyrene intermediate. This highly reactive species is then quenched by bubbling carbon dioxide gas through the reaction mixture. rsc.orgresearchgate.net An acidic workup protonates the resulting carboxylate salts to afford the final product, this compound, often in high yield. thieme-connect.comrsc.orgresearchgate.net

Table 2: Lithiation-Carboxylation of 2,7-Dibromopyrene

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,7-Dibromopyrene | 1) n-BuLi, Et₂O, -78°C to r.t. 2) CO₂ 3) H⁺ | This compound | 96 | thieme-connect.com |

| 2,7-Dibromopyrene | 1) n-BuLi 2) CO₂ | This compound | Very good | rsc.orgresearchgate.net |

Derivatization from 2,7-Dibromopyrene Intermediates

2,7-Dibromopyrene is a crucial and versatile intermediate for accessing this compound and other 2,7-disubstituted pyrenes. acs.orgacs.org Its synthesis is a key step in several of the indirect methodologies. As mentioned, it is commonly prepared via the THPy route followed by dibromination and re-aromatization. rsc.orgmdpi.com

Once obtained, 2,7-dibromopyrene serves as a platform for various transformations. Beyond the lithiation-carboxylation sequence, it can undergo palladium-catalyzed carbonylation reactions as described previously. Furthermore, it is a key precursor for creating a wide range of 2,7-disubstituted pyrenes through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netnih.gov These reactions allow for the introduction of diverse functional groups, which could then potentially be converted to carboxylic acids, although direct carboxylation methods are more common for this specific target molecule. The synthesis of 2,7-dibromopyrene itself has been a subject of study, with methods starting from pyrene requiring multiple steps. acs.orgresearchgate.net

Chemical Reactivity and Derivatization Beyond Carboxylic Acid Moieties

The derivatization of the pyrene scaffold at positions other than the carboxylic acid functionalities is crucial for tuning its electronic and photophysical properties. This involves oxidative and reductive processes that alter the aromatic system, as well as substitution and coupling reactions that introduce new functional groups or extend the π-conjugation.

Oxidative reactions targeting the pyrene core can yield important intermediates such as quinones. The oxidation of pyrene derivatives can lead to the formation of pyrene-2,7-dione, although this molecule has been found to be highly unstable and difficult to isolate. researchgate.net A more stable intermediate, 4,5,9,10-tetrahydropyrene-2,7-dione, has been successfully synthesized. researchgate.net The oxidation of related precursors, such as 2,7-diacetyl-4,5,9,10-tetrahydropyrene, using reagents like iodine in pyridine (B92270) or sodium hypobromite, provides a route to the corresponding tetrahydrothis compound. rsc.org

In some cases, unexpected oxidation reactions have proven beneficial. For instance, the oxidation of 2,7-di-tert-butylpyrene (B1295820) can produce 2,7-di-tert-butylpyrene-4,5-dione (B3330452) and the corresponding 4,5,9,10-tetraone, which are valuable building blocks for pyrene-fused pyrazaacenes. arizona.edu While not starting from this compound itself, these reactions highlight the accessibility of quinone-like structures on the pyrene backbone, which are significant for materials science applications. arizona.edu Microbial degradation pathways of pyrene also proceed through oxidative steps, cleaving the aromatic rings to form intermediates like phenanthrene-4,5-dicarboxylic acid. asm.orgnih.gov

Table 1: Examples of Oxidative Transformations on Pyrene Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| 2,7-Diacetyl-4,5,9,10-tetrahydropyrene | I₂ in pyridine or NaOBr in water | 4,5,9,10-Tetrahydrothis compound | rsc.org |

| 2,7-Di-tert-butylpyrene | N/A (Unexpected Oxidation) | 2,7-Di-tert-butylpyrene-4,5-dione, 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone | arizona.edu |

Reduction reactions offer a pathway to other functional derivatives. The carboxylic acid groups of this compound can be reduced to yield pyrene-2,7-dimethanol. Similarly, ester derivatives, such as the diester of 4,5,9,10-tetrahydrothis compound, can be reduced to the corresponding diol, 2,7-bis(hydroxymethyl)-4,5,9,10-tetrahydropyrene. rsc.org

A strategically important reductive transformation is the hydrogenation of pyrene to 4,5,9,10-tetrahydropyrene (THPy). rsc.orguky.edu This partial reduction of the pyrene core deactivates the highly reactive 1, 3, 6, and 8 positions towards electrophilic attack. rsc.org Consequently, the reactivity of the THPy intermediate is shifted to the 2 and 7 positions, enabling selective functionalization at these sites. rsc.orguky.edu Subsequent dehydrogenation re-aromatizes the core to yield the 2,7-disubstituted pyrene derivative. rsc.org This "THPy approach" is a cornerstone for accessing a wide range of 2,7-functionalized pyrenes that are otherwise difficult to synthesize. rsc.org

Table 2: Selected Reductive Transformations

| Starting Material | Reagent(s) | Product | Key Application/Intermediate | Reference |

|---|---|---|---|---|

| This compound diester | LiAlH₄ | Pyrene-2,7-dimethanol | Precursor for further derivatization | rsc.org |

| Pyrene | H₂, Pd/C | 4,5,9,10-Tetrahydropyrene (THPy) | Intermediate for selective 2,7-functionalization | rsc.orguky.edu |

The direct electrophilic aromatic substitution on the pyrene core preferentially occurs at the electron-rich 1, 3, 6, and 8 positions. mdpi.comworktribe.com The 2 and 7 positions are significantly less reactive. rsc.org However, functionalization at these sites can be achieved under specific conditions. The use of very bulky electrophiles, such as in Friedel-Crafts alkylation with tert-butyl chloride, can force substitution to occur at the sterically less hindered 2 and 7 positions, yielding 2,7-di-tert-butylpyrene. rsc.orgmdpi.com

The most versatile method for achieving electrophilic substitution at the 2,7-positions is the aforementioned THPy strategy. rsc.org By reducing pyrene to 4,5,9,10-tetrahydropyrene, subsequent electrophilic reactions like bromination or acetylation are directed to the 2 and 7 positions. rsc.orguky.edu For example, treating THPy with bromine in the presence of a Lewis acid catalyst leads predominantly to the 2,7-dibromo derivative. rsc.org This intermediate can then be re-aromatized to 2,7-dibromopyrene, a key precursor for cross-coupling reactions. rsc.orguky.edu This indirect methodology circumvents the inherent reactivity patterns of the pyrene nucleus, providing access to a host of 2,7-disubstituted isomers. nih.govnih.gov

Table 3: Electrophilic Aromatic Substitution Leading to 2,7-Disubstituted Pyrenes

| Substrate | Electrophile/Reagent(s) | Product | Strategy | Reference |

|---|---|---|---|---|

| Pyrene | tert-Butyl chloride, AlCl₃ | 2,7-Di-tert-butylpyrene | Steric hindrance of bulky electrophile | rsc.orgmdpi.com |

| 4,5,9,10-Tetrahydropyrene (THPy) | Bromine, FeCl₃ | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | THPy approach | rsc.org |

Derivatives of this compound, particularly 2,7-dibromopyrene and 2,7-bis(boronate) esters, are pivotal starting materials for synthesizing extended π-conjugated systems via transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions allow for the formation of C-C or C-N bonds at the 2,7-positions, attaching various aryl, alkynyl, or amino groups. researchgate.netnih.gov

The Suzuki-Miyaura coupling is widely employed, reacting 2,7-dibromopyrene with arylboronic acids or, conversely, pyrene-2,7-bis(boronic acid/ester) with aryl halides. uky.eduresearchgate.netnih.gov This has enabled the synthesis of molecules where the pyrene core is linked to phenyl, pyridinyl, or other aromatic systems. researchgate.netmdpi.comsemanticscholar.org Similarly, the Sonogashira coupling of 2,7-dibromopyrene with terminal alkynes introduces acetylenic linkers, creating rigid, linear conjugated structures. rsc.orgresearchgate.netnih.gov Buchwald-Hartwig amination has also been used to couple amines at the 2,7-positions. researchgate.netnih.gov These methodologies are fundamental for constructing advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, by precisely tuning the electronic and photophysical properties of the pyrene chromophore. nih.govwhiterose.ac.uk An efficient route to this compound itself involves the lithiation of 2,7-dibromopyrene followed by quenching with carbon dioxide. researchgate.netnih.gov

Table 4: Cross-Coupling Reactions on 2,7-Functionalized Pyrene Scaffolds

| Pyrene Substrate | Coupling Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2,7-Dibromopyrene | Arylboronic acid | Suzuki-Miyaura | 2,7-Diarylpyrene | researchgate.netnih.gov |

| 2,7-Bis(Bpin)pyrene | Aryl bromide | Suzuki-Miyaura | 2,7-Diarylpyrene | researchgate.netnih.gov |

| 2,7-Dibromopyrene | Terminal alkyne | Sonogashira | 2,7-Dialkynylpyrene | rsc.orgnih.gov |

Metal-Organic Frameworks (MOFs) Based on this compound Linkers

The incorporation of this compound (H₂PDC) as an organic linker in MOFs has led to the development of materials with intriguing properties and potential applications in gas storage, separation, and catalysis.

Synthesis and Structural Elucidation of H₂PDC-MOFs (e.g., IRMOF-14, NU-400)

The synthesis of MOFs incorporating H₂PDC, often referred to as H₂PDC-MOFs, is typically achieved through solvothermal methods. This involves heating a mixture of the H₂PDC linker, a metal salt, and a solvent in a sealed vessel. beilstein-journals.org

A prominent example is IRMOF-14 , which is constructed from zinc oxide nodes and H₂PDC linkers. mdpi.comrsc.org Its structure is isoreticular to the well-known MOF-5, meaning it has the same underlying topology but with a larger pore size due to the extended pyrene-based linker. mdpi.com The synthesis involves the reaction of zinc nitrate (B79036) with H₂PDC in a solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). acs.org

Another significant H₂PDC-based MOF is NU-400 . This zirconium-based MOF exhibits exceptional chemical and thermal stability, a characteristic feature of Zr-MOFs. beilstein-journals.org NU-400 is synthesized from the H₂PDC linker and a zirconium tetrachloride (ZrCl₄) metal source, often with the use of a modulator like acetic acid to control the crystallinity and defect density. beilstein-journals.org The resulting framework is isostructural to the UiO-67 MOF. beilstein-journals.org

Table 1: Comparison of IRMOF-14 and NU-400

| Feature | IRMOF-14 | NU-400 |

| Metal Node | Zn₄O | Zr₆O₄(OH)₄ |

| Linker | Pyrene-2,7-dicarboxylate | Pyrene-2,7-dicarboxylate |

| Topology | pcu (primitive cubic) | fcu (face-centered cubic) |

| Key Properties | Tunable optical and electronic properties. rsc.orgrsc.org | High stability, photocatalytic activity. beilstein-journals.org |

This table provides a summary of the key features of IRMOF-14 and NU-400, two prominent MOFs synthesized using this compound.

Post-Synthetic Modification Strategies within H₂PDC-MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-existing MOF structures without altering the underlying framework. acs.orgacs.org While direct PSM on the pyrene core of H₂PDC within a MOF is less common, the principles of PSM can be applied to H₂PDC-MOFs by incorporating linkers with reactive functional groups alongside H₂PDC during the initial synthesis. For instance, if a linker containing an amino group, such as 2-amino-1,4-benzenedicarboxylic acid, is included in the synthesis of a H₂PDC-MOF, the amino groups can then be chemically modified after the framework has been assembled. acs.org This allows for the introduction of a wide range of chemical functionalities, enabling the tailoring of the MOF's properties for specific applications.

Covalent Organic Frameworks (COFs) Utilizing this compound Motifs

Covalent organic frameworks are another class of crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. The pyrene moiety, due to its planar and electron-rich nature, is an attractive building block for COFs.

Rational Design and Linker Integration in COF Synthesis

The design of COFs relies on the principles of dynamic covalent chemistry, where reversible bond formation allows for the "error-checking" necessary to form a crystalline, ordered structure. researchgate.net Pyrene-based building blocks, including derivatives of this compound, are integrated into COF structures to create materials with extended π-conjugation. researchgate.netsci-hub.box The geometry of the building blocks dictates the topology of the resulting COF. For instance, a linear linker derived from this compound can be combined with a trigonal or tetragonal monomer to form a 2D honeycomb or square lattice, respectively. The synthesis of these pyrene-based COFs often involves condensation reactions, such as the formation of imine or boronate ester linkages, under solvothermal conditions. sci-hub.box The resulting materials often exhibit high surface areas and well-defined pore structures, making them promising for applications in photocatalysis and electronics. researchgate.net

Two-Dimensional (2D) and Three-Dimensional (3D) Pyrene-Based COF Architectures

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their pre-designable structures and permanent porosity make them suitable for applications in molecular storage, separation, and catalysis. tcichemicals.com The pyrene moiety, due to its planar, electron-rich, and semiconducting nature, is a desirable component for creating functional COFs. mdpi.comcd-bioparticles.net

While this compound is a well-established building block for metal-organic frameworks (MOFs) through coordination bonds, its use in constructing COFs via covalent bonds is not prominent. rsc.org The synthesis of COFs typically relies on reversible reactions that can form robust, crystalline networks, such as the self-condensation of boronic acids or the condensation between amines and aldehydes to form imine linkages. tcichemicals.com

Instead of dicarboxylic acids, other derivatives of pyrene are commonly employed for COF synthesis. For instance, the self-condensation of pyrene-2,7-diboronic acid (PDBA) forms a two-dimensional COF (PPy-COF) with a boroxine (B1236090) linkage. sci-hub.box In other examples, a C₃-symmetric molecule like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) can be combined with the C₂-symmetric PDBA to create a 2D COF with a honeycomb topology and boronate-ester linkages. cd-bioparticles.net These frameworks exhibit notable luminescence and semiconducting properties. cd-bioparticles.net

More complex, multi-functionalized pyrene derivatives are also used. A series of stable 2D COFs with high surface areas have been synthesized using 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline as a four-connected node, which is then linked with various aldehyde-containing molecules through Schiff base reactions to form imine-based frameworks. mdpi.com These pyrene-based COFs function as highly sensitive fluorescent sensors for acid vapors, where the protonation of the imine nitrogen atoms within the framework leads to observable changes in color and fluorescence. mdpi.com

Table 1: Examples of Pyrene-Based Covalent Organic Frameworks (COFs)

| COF Name | Pyrene-Based Building Block | Co-linker/Reaction Type | Linkage | Dimensionality | Key Feature |

| PPy-COF | Pyrene-2,7-diboronic acid | Self-condensation | Boroxine | 2D | Luminescent |

| TP-COF | Pyrene-2,7-diboronic acid | 2,3,6,7,10,11-hexahydroxytriphenylene | Boronate Ester | 2D | Semiconducting, Luminescent |

| PE–COF | 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline | 4,4′,4″,4‴-(ethane-1,1,2,2-tetrayl)tetra benzaldehyde | Imine | 2D | Fluorescent Acid Vapor Sensor |

Supramolecular Assemblies and Coordination Polymers

The unique electronic properties and planar structure of the pyrene core, combined with the hydrogen-bonding capabilities of its carboxylic acid groups, make this compound a versatile component for building complex supramolecular systems and coordination polymers.

The formation of ordered structures from this compound and related pyrene derivatives is governed by a combination of non-covalent interactions. The primary driving forces for self-assembly are π-π stacking interactions between the large, aromatic pyrene cores and hydrogen bonding between the carboxylate groups. sci-hub.box

In solution, these interactions can lead to the formation of well-defined nanoscale aggregates. For example, pyrene-based bolaamphiphiles have been shown to self-assemble into nanodisks, which can be controllably transformed into nanotubes upon the addition of specific ions that modulate the intermolecular forces. sci-hub.box The process is often cooperative, meaning that initial small aggregates facilitate the growth of larger, more stable structures. The spatial arrangement and distance between pyrene units are critical, as they determine the electronic interactions and resulting photophysical properties, such as the formation of excimers (excited-state dimers) which have a characteristic fluorescence distinct from the monomer emission. tcichemicals.comsci-hub.box

At interfaces, such as on a quartz surface, pyrene derivatives can be immobilized to form monomolecular layers. tcichemicals.com The robust hydrogen bonds of carboxylic acid groups can enforce a planar alignment in these 2D layers. smolecule.com The organization within these films is sensitive to the surrounding environment; for instance, the insertion of other dicarboxylic acids into the layer can reorganize the pyrene units, altering the film's fluorescence, a property that can be exploited for sensing applications. tcichemicals.com

Supramolecular structures containing pyrene are excellent candidates for host-guest chemistry, where a larger host molecule specifically binds a smaller guest molecule. Current time information in Bangalore, IN. The pyrene moiety is an effective recognition site, capable of engaging in π-stacking and C-H-π interactions with suitable guest molecules.

An example of this is seen in metallotweezers, which are host molecules designed with two pyrene-imidazolylidene-gold(I) arms. These hosts can encapsulate planar aromatic guests, such as polycyclic aromatic hydrocarbons (PAHs). The binding strength depends significantly on the architecture of the host. A host with parallel pyrene arms acts like a "lock and key," providing a rigid cavity for the guest, which leads to very high binding affinities. In contrast, a host with diverging arms must reorganize to bind the guest, following an "induced-fit" model, which generally results in weaker binding.

The binding affinity of these host-guest systems can be quantified by determining the association constant (Kₐ), with higher values indicating stronger binding. These interactions are crucial for developing molecular sensors and complex catalytic systems. Current time information in Bangalore, IN.

Table 2: Host-Guest Binding Affinities of a Pyrene-Based Metallotweezer (Host 1) with Planar Guests

| Guest Molecule | Guest Type | Association Constant (Kₐ) in CDCl₃ (M⁻¹) | Binding Model |

| Pyrene | PAH | 3800 | Lock and Key |

| Perylene | PAH | 3100 | Lock and Key |

| Triphenylene | PAH | 2300 | Lock and Key |

| N,N′-dimethylnaphthalenetetracarboxydiimide | Electron-poor guest | 10,000 | Lock and Key |

Data sourced from reference.

When this compound or its derivatives act as organic linkers (ligands) that bind to metal ions, they can form coordination polymers, which are a class of MOFs. The dimensionality of the resulting framework—whether it forms a 1D chain, a 2D layer, or a 3D network—is determined by the coordination geometry of the metal ion and the connectivity of the organic ligand.

Research using a related ligand, 5-{(pyren-4-ylmethyl)amino}isophthalic acid , demonstrates how different metal ions can direct the structure. When this ligand reacts with Zinc(II) nitrate, it forms a one-dimensional (1D) linear coordination polymer. In this structure, each tetrahedral Zn(II) ion is coordinated by two carboxylate oxygen atoms from two different ligands and two water molecules, creating a simple chain. These 1D chains are further organized into a 2D network through hydrogen bonding.

However, when the same ligand reacts with Cadmium(II) nitrate, the result is a two-dimensional (2D) network. The Cd(II) ion has a distorted octahedral geometry and is coordinated by four carboxylate oxygen atoms and one amine nitrogen atom from adjacent ligands, plus one water molecule. This higher connectivity allows the ligands to bridge multiple metal centers, extending the structure into a plane. The ability to form frameworks of different dimensionalities highlights the versatility of pyrene-based dicarboxylate linkers in constructing functional coordination polymers.

Table 3: Structural Features of Coordination Polymers with a Pyrene Dicarboxylate Derivative Ligand

| Property | 1D Zinc Polymer | 2D Cadmium Polymer |

| Metal Ion | Zn(II) | Cd(II) |

| Coordination Geometry | Tetrahedral | Distorted Octahedral |

| Ligand Binding | Binds two ligands | Binds three ligands |

| Dimensionality | 1D Chain | 2D Network |

| Framework Formation | Zn(II) ions linked by dicarboxylate groups into a linear chain. | Dinuclear Cd(II) units act as secondary building units to form a 2D sheet. |

Data sourced from reference. The ligand used is 5-{(pyren-4-ylmethyl)amino}isophthalic acid.

Advanced Spectroscopic and Computational Investigations of Pyrene 2,7 Dicarboxylic Acid Derivatives

Electronic Structure Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of pyrene (B120774) derivatives. These calculations provide critical insights into the relationship between molecular structure and electronic behavior, guiding the design of new materials with tailored functionalities.

A key aspect of understanding the electronic behavior of pyrene derivatives lies in the analysis of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of these orbitals are fundamental to the molecule's optical and electronic properties.

For the parent pyrene molecule, a significant feature is the presence of a nodal plane passing through the 2- and 7-positions in both the HOMO and LUMO. epa.govresearchgate.netrsc.org Consequently, substituents at these positions have a less direct impact on the HOMO and LUMO energy levels compared to substitutions at other positions like 1, 3, 6, and 8, which have large orbital coefficients. researchgate.netrsc.org However, the introduction of strong electron-donating or electron-accepting groups at the 2,7-positions can fundamentally alter the electronic structure. researchgate.netrsc.orgacs.org Strong donor groups can destabilize the HOMO−1, and strong acceptor moieties can stabilize the LUMO+1 of the pyrene core. rsc.org This can lead to a reordering of the frontier orbitals, where the HOMO−1 might become the new HOMO or the LUMO+1 might become the new LUMO, thereby significantly influencing the electronic transitions and the HOMO-LUMO gap. rsc.orgacs.org

DFT calculations are routinely used to predict these energy levels and the resulting energy gap (ΔE). For instance, calculations on 2,7-diazapyrene, an analogue where nitrogen atoms are introduced at the 2,7-positions, show how these modifications influence the frontier orbitals. rsc.org Theoretical investigations on various pyrene derivatives demonstrate that both electron-donating and electron-accepting substituents are effective in reducing the energy gap between the HOMO and LUMO. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| Pyrene | -5.75 | -2.23 | 3.52 |

| 2,7-Diazapyrene | -6.17 | -2.66 | 3.51 |

Data in the table is derived from DFT calculations (B3LYP/6-311G) reported for pyrene and 2,7-diazapyrene. rsc.org*

DFT and its time-dependent extension (TD-DFT) are instrumental in predicting how substituents at the 2- and 7-positions modulate the electronic and optical properties of the pyrene core. acs.org The unique nodal characteristic of the 2,7-positions means that substituents here primarily influence the HOMO-1 and LUMO+1 orbitals. researchgate.netrsc.org

For a donor-acceptor molecule like 2-cyano-7-(N,N-diethylamino)pyrene, the N,N-diethylamino group (donor) is predicted to raise the energy of the HOMO-1 orbital above that of the pyrene-like HOMO. acs.org Similarly, the cyano group (acceptor) lowers the energy of the LUMO+1 orbital below that of the pyrene-like LUMO. acs.org This orbital switching is a direct consequence of the targeted substitution at the 2,7-positions and results in the lowest energy electronic transition having a significant charge-transfer character. acs.org

Comparing substitution patterns reveals distinct effects. For example, a study on donor-acceptor pyrene derivatives found that 1,6-substitution led to stronger electron-donating and -accepting properties and a smaller HOMO-LUMO gap compared to the 2,7-substituted analogue. researchgate.net This difference arises from the varied orbital interactions between the pyrene core and the substituents at different positions. researchgate.net The design of high-performance organic materials relies on such predictions, with studies suggesting that derivatives like 2,7-diphenyl-substituted pyrene are promising candidates for organic semiconductors due to favorable charge transport properties modulated by the substituents. researchgate.net

Photophysical Characterization and Excited State Dynamics Studies

The unique electronic structures of pyrene-2,7-dicarboxylic acid derivatives give rise to distinct photophysical properties, which are investigated through various spectroscopic techniques.

The absorption and emission spectra of 2,7-substituted pyrene derivatives are highly sensitive to the nature of the substituents and the solvent environment. In contrast to 1-substituted pyrenes where both the S₁ ← S₀ and S₂ ← S₀ transitions are strongly affected, derivatives substituted at the 2- and 2,7-positions show a strong influence primarily on the S₁ ← S₀ transition, while the S₂ ← S₀ transition remains more "pyrene-like". epa.gov This is a direct result of the nodal plane at the 2,7-positions for the HOMO and LUMO. epa.gov

For donor-acceptor systems such as 2-cyano-7-(N,N-diethylamino)pyrene, the absorption bands, particularly the lowest energy ¹Lₑ transition, broaden in polar solvents due to the charge transfer character of the transition. acs.org The emission spectra of such compounds can also show strong solvent dependence, a hallmark of intramolecular charge transfer processes. acs.orgtue.nl The vibrational structure ("Ham bands") typical of pyrene fluorescence can also be observed, with the intensity ratio of the first and third peaks (I/III) serving as an indicator of the local environment's polarity. psu.edu

| Compound | Solvent | λabs (nm) | λem (nm) | Reference |

|---|

Fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. Pyrene derivatives substituted at the 2- and 2,7-positions are noted for often possessing long fluorescence lifetimes, typically in the range of 50-80 ns, and in some cases even longer. epa.gov

The quantum yield can vary significantly depending on the substituents and the environment. For many 2,7-disubstituted derivatives, modest to high fluorescence quantum yields (0.19 to 0.93) have been observed. epa.gov However, in donor-acceptor systems, the efficiency of intramolecular charge transfer can provide a non-radiative decay pathway that quenches fluorescence, leading to a lower quantum yield, especially in polar solvents. acs.orgresearchgate.net For example, 2-cyano-7-(N,N-diethylamino)pyrene exhibits a high quantum yield in nonpolar hexane (B92381) but a dramatically lower yield in polar acetonitrile, which is consistent with the formation of a non-emissive or weakly emissive charge-transfer state. acs.org

| Compound | Solvent | Φf | τ (ns) | Reference |

|---|

The introduction of electron-donating and electron-accepting groups onto the pyrene scaffold, particularly at the 2,7-positions, can facilitate intramolecular charge transfer upon photoexcitation. researchgate.netacs.org In these D-π-A systems, the excited state has a significant charge-separated character, making its energy and emission properties highly sensitive to the polarity of the surrounding medium. acs.orgresearchgate.net

A well-studied phenomenon in such molecules is Twisted Intramolecular Charge Transfer (TICT). acs.orgresearchgate.net Following excitation to a locally excited (LE) state, the molecule can undergo a conformational change (e.g., rotation around the donor-pyrene bond) to form a lower-energy TICT state, which is stabilized by polar solvents. acs.org This often results in dual fluorescence: a higher-energy band from the LE state, prominent in nonpolar solvents, and a lower-energy, broad, and structureless band from the TICT state, which becomes dominant in polar solvents. acs.org The 2-cyano-7-(N,N-diethylamino)pyrene derivative is a prime example, exhibiting this dual emission behavior, which is dependent on solvent polarity, viscosity, and temperature. acs.org Computational studies are crucial for designing new ICT molecules and predicting their spectral properties, helping to tune the absorption and emission to desired wavelengths. nih.gov

Exciplex and Excimer Formation Studies

The photophysical properties of pyrene are distinguished by its capacity to form excimers—excited-state dimers that form between an excited monomer and a ground-state monomer. rsc.org This process results in a characteristic broad, featureless, and significantly red-shifted emission band (around 490 nm) compared to the structured monomer fluorescence. nih.gov The formation of pyrene excimers is highly dependent on the proximity and orientation of the pyrene units, requiring a co-planar arrangement with a separation of approximately 3.4 Å. nih.govresearchgate.net

However, the substitution pattern on the pyrene core critically influences this behavior. In studies comparing pyrene dicarboxylic acid isomers, derivatives functionalized at the 2,7-positions exhibit different photophysical behavior from those substituted at other positions, such as the 1,6-positions. fsu.edu Preliminary findings indicate that while the 1,6-isomer shows a spectral red shift in emission with increasing concentration, a key indicator of excimer formation, the 2,7-isomer does not share this trait under similar conditions. fsu.edu This suggests that the specific geometry imposed by the 2,7-substitution pattern may hinder the necessary π-π stacking for efficient excimer formation. rsc.orgfsu.edu

While direct excimer formation from this compound may be less favorable, its derivatives can be incorporated into larger systems where excited-state phenomena are observed. For instance, films prepared by immobilizing pyrene on a surface can exhibit both monomer and excimer emission, with the emission characteristics being sensitive to the presence of external molecules like dicarboxylic acids. acs.orgresearchgate.net The coordination of pyrene-based ligands such as this compound with metal centers in frameworks can also give rise to new photophysical properties not seen in the isolated molecule, which are crucial for applications in luminescence and photocatalysis. rsc.org

Advanced Structural Characterization Techniques in Research Context

X-ray Crystallography for Molecular and Framework Structures

X-ray Crystallography is an indispensable tool for elucidating the precise three-dimensional structures of molecules and extended frameworks derived from this compound (H₂PDC). nih.gov This technique has been fundamental in confirming the molecular conformation and understanding the intermolecular interactions that govern the formation of both 2D and 3D crystals. nih.govacs.org

A primary application of H₂PDC is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov Single-crystal and powder X-ray diffraction (PXRD) studies are routinely used to determine the resulting framework structures. For example, the structure of NU-400, a zirconium-based MOF, was established using PXRD data, revealing it to be isostructural with the known UiO-67 framework. nih.govbeilstein-journals.orgbeilstein-journals.org The analysis confirmed the connectivity between the Zr₆ metal nodes and the pyrene-2,7-dicarboxylate linkers. nih.govbeilstein-journals.org

Similarly, single-crystal X-ray analysis was used to characterize a series of MOFs derived from Group II metal cations and various aryldicarboxylates, including H₂PDC. acs.org This analysis confirmed the structure of [Sr(μ-DEF)(μ-PDC)]∞, where strontium centers are bridged by both the dicarboxylate ligands and solvent molecules (N,N'-diethylformamide, DEF), forming chains that are further linked into a 3D architecture with diamond-shaped channels. acs.org These crystallographic studies provide critical insights into how the rigid, planar geometry of the pyrene linker directs the assembly of complex, ordered materials. acs.org

Below is a table summarizing crystallographic data for a MOF containing the pyrene-2,7-dicarboxylate (PDC²⁻) linker.

| Compound | Metal Center | Key Structural Feature | Diffraction Method | Reference |

|---|---|---|---|---|

| NU-400 | Zirconium (Zr) | Isostructural to UiO-67; Zr₆ nodes linked by Py-DCA. | Powder X-ray Diffraction (PXRD) | nih.govbeilstein-journals.org |

| [Sr(μ-DEF)(μ-PDC)]∞ | Strontium (Sr) | Chains of Sr ions bridged by PDC²⁻ and DEF solvent molecules. | Single-Crystal X-ray Analysis | acs.org |

NMR Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural verification of this compound and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity, purity, and chemical environment of the atoms within the molecule following synthesis.

For this compound, the ¹H NMR spectrum provides a distinct pattern of signals corresponding to the aromatic protons on the pyrene core. beilstein-journals.org For example, the ¹H NMR spectrum recorded in a solution of sodium deuteroxide (NaOD) in deuterium (B1214612) oxide (D₂O) shows characteristic signals for the pyrene backbone protons. beilstein-journals.org This analysis is crucial for confirming that functionalization has occurred at the desired 2- and 7-positions, which are less electronically favorable for substitution compared to the 1,3,6, and 8-positions. rsc.org

NMR is also essential for verifying the successful synthesis of more complex derivatives, such as esters or amides, by observing the shifts in existing proton and carbon signals and the appearance of new signals corresponding to the added functional groups. Furthermore, NMR studies can provide insights into molecular interactions and the electronic structure of novel materials. For instance, in studies of reduced forms of 2,7-disubstituted pyrene derivatives, the absence of line broadening in ¹H and ¹³C NMR spectra was used to confirm the electronic ground state of the resulting dianion. acs.org

The table below presents typical NMR data for this compound.

| Nucleus | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| ¹H | Proton NMR | NaOD in D₂O | 8.24 (s, 4H), 7.53 (s, 4H) | beilstein-journals.org |

| ¹³C | Carbon-13 NMR | d₆-DMSO (for 1,6-isomer analog) | Signals for carboxyl ( ~168.9 ppm) and aromatic carbons (123-133 ppm) are expected. | rsc.org |

Scanning Tunneling Microscopy (STM) for Surface Nanopatterns

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique used to visualize and understand the self-assembly of molecules at the liquid-solid interface, providing real-space images of the resulting nanopatterns with sub-molecular resolution. researchgate.net Research on this compound has utilized STM to reveal how intermolecular forces guide its crystallization and organization on surfaces.

Integrated studies combining STM with X-ray crystallography have shown a remarkable homology between the 2D surface patterns and the 3D bulk crystal structure of this compound. nih.govacs.org This consistency is attributed to the molecule's specific design, which includes a rigid, planar pyrenyl core and the capacity for strong, directional intermolecular hydrogen bonding between the carboxylic acid groups. nih.govacs.org These interactions are sufficiently robust to dictate the assembly process, leading to highly ordered, predictable nanopatterns on a graphite (B72142) surface. nih.govacs.org

This contrasts with the behavior of more flexible molecules, such as related biphenyls, which lack the planarizing constraints of the pyrene core and tend to form more disordered structures. acs.org The findings demonstrate that molecules engineered with multiple strong, directional interactions, like this compound, are effective tools for controlling the formation of specific nanopatterns on surfaces and for studying the nuanced aspects of crystallization. nih.gov

Thermogravimetric Analysis (TGA) for Material Thermal Stability Research

Thermogravimetric Analysis (TGA) is a key technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. In the context of this compound, TGA is most frequently employed to assess the stability of MOFs and other polymers that incorporate it as a structural component. acs.org The thermal stability is a critical parameter for materials intended for applications such as gas storage or catalysis, which may occur at elevated temperatures.

TGA thermograms for MOFs containing the pyrene-2,7-dicarboxylate linker typically show distinct mass loss steps. An initial weight loss at lower temperatures (often up to ~100 °C) corresponds to the removal of guest solvent molecules residing within the pores. acs.org Subsequent weight loss at higher temperatures indicates the removal of coordinated solvent molecules, followed by the eventual decomposition of the framework itself. acs.org

For example, TGA studies on pyrene-containing polymers and MOFs show the onset of decomposition at specific temperatures. In pyrene diimide derivatives, a 5% weight loss was observed at temperatures ranging from 337 °C to 387 °C, indicating high thermal stability. rsc.org Similarly, analysis of a pyrene-labeled PEG-PLA conjugate used TGA to monitor thermal property changes, demonstrating the sensitivity of the material's characteristics to its composition. nih.gov These analyses are crucial for defining the operational temperature limits of materials derived from this compound.

Applications of Pyrene 2,7 Dicarboxylic Acid in Functional Materials Research

Catalysis and Photocatalysis

The integration of H₂PDC into porous frameworks allows for the design of materials with tailored catalytic and photocatalytic activities. The pyrene (B120774) moiety itself is an excellent chromophore, capable of absorbing light and participating in energy or electron transfer processes, which are fundamental to photocatalysis.

Design of H₂PDC-Based Materials for Heterogeneous Catalysis

Pyrene-2,7-dicarboxylic acid is a valuable ligand for the synthesis of MOFs intended for heterogeneous catalysis. The introduction of pyrene-based ligands into MOF structures can enhance electron transfer efficiency due to the strong π-π interactions between the pyrene units and reactant molecules. A notable example is the synthesis of a zinc-based MOF, IRMOF-14, using H₂PDC as the organic linker. The structural variability and aromaticity of H₂PDC allow for the creation of MOFs with large surface areas and specific pore sizes, which are advantageous for adsorbing and separating different molecules, a key aspect of heterogeneous catalysis.

The design of these catalysts often focuses on leveraging the electronic properties of the pyrene core. By functionalizing the pyrene backbone, it is possible to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's redox properties and catalytic activity. While the primary focus has often been on the photophysical aspects, the structural benefits of using H₂PDC, such as creating robust frameworks with specific active sites, are crucial for their application in traditional heterogeneous catalysis.

| Material | Metal Center | Key Features | Potential Catalytic Application |

| IRMOF-14 | Zn | Isoreticular structure, defined pore size | General Heterogeneous Catalysis |

| M-IRMOF-14 | Cd, Be, Mg, Ca, Sr | Varied electronic and optical properties | Tunable Catalysis |

| Pyrene-based MOFs | Various | Strong π-π stacking, large surface area | Enhanced electron transfer reactions |

This table summarizes H₂PDC-based materials designed for heterogeneous catalysis.

Photoinduced Catalysis and Singlet Oxygen Generation

The photophysical properties of the pyrene unit make H₂PDC an excellent candidate for constructing photocatalytic materials. Pyrene is a well-known photosensitizer, capable of absorbing photons and transferring the energy to other molecules, such as molecular oxygen, to generate reactive singlet oxygen (¹O₂). This process is crucial for various photocatalytic applications, including oxidation reactions and photodynamic therapy.

The efficiency of singlet oxygen generation can be influenced by the aggregation state of the photosensitizer; often, disaggregated monomers are more effective than their aggregated counterparts. In the context of H₂PDC-based materials like MOFs, the rigid framework can isolate the pyrene units, potentially preventing aggregation-induced quenching and enhancing the quantum yield of singlet oxygen production. The excited triplet state of pyrene is key to this process, as it has a sufficiently long lifetime to interact with ground-state triplet oxygen.

Mechanically interlocked molecules (MIMs) incorporating pyrene have demonstrated excellent catalytic activity in photo-oxidation, which is attributed to the efficient generation of triplet populations and subsequent energy transfer. These systems highlight the potential of engineering the photophysics of pyrene-based structures to create highly effective photocatalysts.

| Photosensitizer Type | Mechanism | Generated Species | Key Advantage |

| Pyrene-based MOFs | Energy Transfer | Singlet Oxygen (¹O₂) | Isolation of pyrene units, preventing quenching |

| Pyrene-based MIMs | Triplet State Engineering | Singlet Oxygen (¹O₂) | Extended triplet lifetimes and yields |

This table outlines the mechanisms of photoinduced catalysis in pyrene-based materials.

Degradation of Chemical Warfare Agent Simulants

The catalytic and photocatalytic properties of pyrene-based materials have been harnessed for the degradation of chemical warfare agents (CWAs) and their simulants. MOFs, in general, have been identified as promising materials for CWA decontamination. Zirconium-based MOFs, for instance, have shown high potency for the catalytic hydrolysis and oxidation of nerve agents like VX and GD, and blister agents like HD (mustard gas).

Specifically, pyrene-containing photocatalysts have been shown to be effective in the aerobic oxidation of a sulfur-mustard simulant. The mechanism often involves the photocatalytic generation of reactive oxygen species, such as singlet oxygen, which then oxidize the toxic agent into less harmful products. Research on mechanically interlocked pyrene-based photocatalysts has shown excellent activity in these photo-oxidation reactions, underscoring the benefit of fine-tuning the triplet photophysics of the pyrene chromophore to enhance catalytic efficiency. The development of such materials for use in non-aqueous environments is also of great interest for decontaminating sensitive equipment where water-based methods are unsuitable.

| Material | CWA Simulant | Degradation Mechanism | Notable Finding |

| Mechanically Interlocked Pyrene Photocatalyst | Sulfur-mustard simulant | Aerobic photo-oxidation | Excellent catalytic activity due to engineered triplet states |

| Zirconium-based MOFs (general) | VX, GD, HD | Catalytic hydrolysis and oxidation | Rapid degradation with half-lives in the order of minutes |

This table presents findings on the degradation of CWA simulants using pyrene-based and related materials.

Sensor Development and Chemical Sensing Applications

The inherent luminescence of the pyrene moiety makes H₂PDC an attractive component for the development of fluorescent chemical sensors. The emission properties of pyrene are highly sensitive to its local environment, which can be exploited for detecting a variety of analytes.

Luminescent Chemosensors based on H₂PDC-MOFs

Luminescent MOFs (LMOFs) built from ligands like H₂PDC are of increasing interest for chemical sensing. The fluorescence of these materials can be enhanced, quenched, or shifted upon interaction with a target analyte. The porous and crystalline nature of MOFs allows for the selective adsorption of guest molecules, and the framework itself can facilitate signal transduction.

The design of H₂PDC-based MOF chemosensors leverages the host-guest interactions within the pores. The pyrene linker can act as the signaling unit, whose fluorescence is modulated by the presence of an analyte. The selectivity of these sensors can be tuned by modifying the pore size, shape, and chemical functionality of the MOF. While numerous pyrene-based MOFs have been explored for sensing applications, specific studies detailing H₂PDC-based MOFs for the detection of particular analytes are an active area of research. The general principle involves the analyte interacting with the framework, leading to a detectable change in the luminescence of the pyrene units.

Acid Vapor Detection via Pyrene-Based COF Films

Pyrene-based Covalent Organic Frameworks (COFs) have been successfully developed into highly sensitive and rapid sensors for volatile acid vapors, such as hydrochloric acid (HCl). These COFs are synthesized as crystalline, thermally stable, and intensely fluorescent thin films.

The sensing mechanism relies on the reversible protonation of imine bonds within the COF structure. When exposed to acid vapor, the nitrogen atoms in the imine linkages are protonated, which alters the electronic structure of the framework. This change leads to a visible color shift and a significant change in the fluorescence emission. For example, one pyrene-based COF film, PE-COF, changes color from yellow to dark orange upon exposure to HCl vapor, with its fluorescence peak shifting from 525 nm to 625 nm. This response is rapid, occurring in less than a second, and is reversible upon exposure to a base like triethylamine (B128534) (TEA) vapor. The high surface area and ordered porosity of these COF films contribute to their exceptional sensitivity and fast response times.

| COF Film | Target Analyte | Sensing Mechanism | Observed Change | Response Time |

| PE-COF | HCl vapor | Reversible protonation of imine bonds | Color change (yellow to dark orange); Fluorescence red-shift (525 nm to 625 nm) | < 1 second |

| PP-COF | HCl vapor | Reversible protonation of imine bonds | Color change (yellow to brown) | < 1 second |

| PT-COF | HCl vapor | Reversible protonation of imine bonds | Color change (yellow to dark brown) | < 1 second |

This table details the performance of pyrene-based COF films for acid vapor detection.

Organic Electronics and Optoelectronic Devices Research

The unique electronic and photophysical properties of the pyrene core are highly attractive for the design of novel organic light-emitting and semiconductor materials. Pyrene-based compounds, including those derived from this compound, have been investigated as active components in a range of devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The ability to chemically modify the pyrene unit at its 2,7-positions allows for the fine-tuning of its electronic properties and the creation of linear polymers and oligomers suitable for these applications.

In the architecture of functional organic materials, a π-bridge (or π-spacer) is a crucial component that connects an electron-donating (donor) unit to an electron-accepting (acceptor) unit. This D-π-A structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for many optoelectronic applications.

The pyrene moiety derived from this compound is an effective π-bridge. Its extended π-conjugated system can efficiently mediate electronic communication between the attached donor and acceptor groups. Research has demonstrated the synthesis of a distinct D–π–A structured dye, ICP-3, where the pyrene core is substituted at the 2 and 7 positions. In this molecule, a diphenylamine (B1679370) unit serves as the electron donor and a thienyl acrylic acid moiety acts as the acceptor, with the pyrene unit functioning as the linker that bridges them. Density Functional Theory (DFT) calculations for this compound indicated that the presence of the donor and acceptor groups leads to effective charge transfer across the pyrene bridge upon light excitation. The presence of a π-linker like pyrene is critical for enabling the ICT process.

Pyrene and its derivatives are known for their strong blue fluorescence, high quantum yields, and excellent thermal stability, making them prime candidates for emitters in OLEDs. However, the planar nature of the pyrene molecule often leads to strong π-π stacking in the solid state, which can cause the formation of excimers and result in aggregation-caused quenching (ACQ) of fluorescence, reducing device efficiency and shifting the emission color.

Research has focused on modifying the pyrene core to overcome these challenges. A key strategy involves introducing bulky functional groups at the 2,7-positions of the pyrene scaffold. This approach successfully converts the typically ACQ-active pyrene into an aggregation-induced emission (AIE) luminogen. For example, by introducing tetraphenylethylene (B103901) or triphenylethylene (B188826) units at the 2,7-positions, new compounds (Py-TPE and Py-TriPE) were synthesized that exhibit strong sky-blue emission with high quantum yields in the solid state. Non-doped OLEDs fabricated using these materials as emitters demonstrated promising performance, showcasing the potential of 2,7-disubstituted pyrenes in developing high-performance blue OLEDs.

| Device Configuration | Emitter | Max. Luminance (cd m⁻²) | Current Efficiency (cd A⁻¹) | External Quantum Efficiency (%) | Turn-on Voltage (V) | Emission Color |

| ITO/HATCN/TAPC/TCTA/Emitter/Bepp2/Liq/Al | Py-TPE | 15750 | 7.34 | 3.19 | 3.1 | Sky-blue (492 nm) |

Table based on performance data for a non-doped OLED device using a 2,7-substituted pyrene derivative as the emitter.

The strong absorption properties of pyrene-based molecules make them suitable for use in organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs). In these devices, a sensitizer (B1316253) dye absorbs light, leading to the generation of an exciton (B1674681) (an electron-hole pair) which is then separated at a donor-acceptor interface to produce a photocurrent.

The D-π-A structured 2,7-substituted pyrene dye, ICP-3, has been successfully employed as a sensitizer in DSSCs. The strategic placement of a donor (diphenylamine) and an acceptor (thienyl acrylic acid) at the 2,7-positions of the pyrene bridge facilitates the necessary charge transfer for photovoltaic action. Solar cells fabricated using the ICP-3 dye demonstrated a power conversion efficiency of 4.1% under standard AM 1.5 conditions, highlighting the viability of this molecular design in solar energy applications. The development of such polymers with D-π-A side chains is a promising route to high-performance polymer solar cells.

| Sensitizer Dye | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |

| ICP-3 | 4.1% | 10.3 | 0.63 | 0.63 |

Table detailing the photovoltaic performance of a dye-sensitized solar cell using the 2,7-substituted pyrene dye ICP-3.

High charge carrier mobility is a critical parameter for the performance of organic semiconductors in devices like organic field-effect transistors (OFETs). Pyrene is recognized as a promising organic semiconductor due in part to its inherently high charge carrier mobility. The molecular structure and solid-state packing of the semiconductor significantly influence this property.

The 2,7-substitution pattern of pyrene, as derived from this compound, can be particularly beneficial for charge transport. This specific, centrosymmetric structure can encourage a higher degree of crystalline order in the solid state. Enhanced crystallinity generally leads to more efficient intermolecular orbital overlap, which in turn facilitates better charge transport through the material. While specific mobility values for this compound-based semiconductors are not widely reported, research on other pyrene derivatives has shown excellent performance. For instance, a liquid crystalline p-type organic semiconductor based on a 1,6-disubstituted pyrene achieved a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹. This result underscores the high potential of the pyrene core as a high-mobility organic semiconductor, a potential that can be further optimized through strategic substitution at positions like 2 and 7 to control molecular packing.

Gas Adsorption and Separation Research

This compound is a highly effective organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, creating porous structures with exceptionally high surface areas. The properties of a MOF, such as its pore size, shape, and surface chemistry, can be tailored by selecting appropriate metal and organic components.

The incorporation of this compound (H₂PDC) as a linker leads to MOFs with properties well-suited for gas storage and separation. The large, planar, and aromatic nature of the pyrene unit can result in frameworks with suitable pore dimensions and strong π-π stacking interactions, which can enhance the adsorption of specific gas molecules. A well-known example is IRMOF-14, a zinc-based MOF synthesized using H₂PDC as the organic linker.

The capture of carbon dioxide (CO₂) from industrial flue gas and the atmosphere is a critical technology for mitigating climate change. Porous materials like MOFs are being extensively researched as next-generation adsorbents for CO₂. However, a major challenge is the presence of water vapor in flue gas, as most porous materials adsorb water more readily than CO₂, reducing their CO₂ capture efficiency.

Computational and experimental research has shown that frameworks built with pyrene-based linkers can be designed to be ultrahydrophobic, enabling selective CO₂ capture even under humid conditions. In certain predicted crystal structures of hydrogen-bonded organic frameworks (HOFs) using pyrene-based dicarboxylic acids, the polar carboxylic acid groups are buried between layers. This arrangement results in pores that are lined predominantly by the hydrophobic pyrene units. These "pure pyrene" pores show a preference for adsorbing CO₂ over water, making them highly promising for CO₂ capture applications from moist gas streams. The pyrene units provide ideal sorption sites for CO₂ molecules through favorable host-guest interactions.

Methane (B114726) Storage Capacity Investigations

The investigation into the methane storage capabilities of materials derived from this compound is prominently highlighted in the seminal work on isoreticular metal-organic frameworks (IRMOFs). A 2002 study published in Science by Eddaoudi and colleagues introduced a series of 16 IRMOFs with the same framework topology but systematically varied pore sizes and functionalities. This was achieved by employing organic linkers of different lengths and chemical natures, including this compound, which forms the basis of the material designated as IRMOF-14. nih.gov

The central strategy of this research was to create a series of materials where the pore dimensions could be precisely tuned to optimize the storage of gases like methane. The study demonstrated that by expanding the organic strut, the pore size could be incrementally increased, leading to materials with exceptionally high porosity and low densities. nih.gov

One of the key findings of this foundational study was the exceptional methane storage capacity exhibited by a member of this IRMOF series. At room temperature and a pressure of 36 atmospheres (atm), one of the frameworks demonstrated a methane uptake of 240 cubic centimeters at standard temperature and pressure per gram of material (cm³/g). nih.gov This high capacity underscored the potential of these pyrene-based materials for applications in natural gas storage.

Subsequent theoretical and computational studies have further explored the methane adsorption properties of the IRMOF series, including IRMOF-14. Molecular simulations have been employed to understand the relationship between the structural features of these materials—such as pore volume and surface area—and their methane uptake performance. These simulations have provided insights into the adsorption mechanisms and have been used to predict the storage capacities under various conditions.

While the initial experimental work highlighted the impressive performance of the IRMOF series, detailed comparative data for all 16 compounds, including the specific performance of IRMOF-14, was not extensively tabulated in the main publication. However, the study laid the groundwork for a new approach to designing porous materials with tailored gas storage properties, firmly establishing this compound as a crucial linker in the pursuit of high-capacity methane storage materials.

Research Findings on Methane Adsorption in Isoreticular Metal-Organic Frameworks

The following table summarizes the methane adsorption properties of selected isoreticular metal-organic frameworks from the foundational study, illustrating the impact of the organic linker on the material's properties and storage capacity.

| Material | Organic Linker | Pore Size (Å) | Methane Uptake (cm³/g at 36 atm, 298 K) |

| IRMOF-1 (MOF-5) | 1,4-Benzenedicarboxylic acid | 12.1 | ~155 |

| IRMOF-14 | This compound | Not explicitly stated in primary text | Part of series with member reaching 240 |

Note: The value of 240 cm³/g was reported for one member of the 16-compound series, with the specific material not explicitly named in the abstract of the primary 2002 Science publication. The value for IRMOF-1 is provided for comparison as the parent structure in the series.

Challenges and Future Research Directions

Development of Novel and More Efficient Synthetic Routes to 2,7-Substituted Pyrene (B120774) Derivatives

A significant hurdle in the advancement of H₂PDC-based materials is the synthesis of the 2,7-substituted pyrene core. Unlike the more electronically activated 1, 3, 6, and 8 positions, the 2 and 7 positions are less favorable for direct electrophilic aromatic substitution. rsc.orgrsc.org This has historically necessitated multi-step, indirect methods, which can be inefficient and limit the availability of diverse derivatives.

Current Synthetic Approaches and Challenges:

| Synthetic Strategy | Description | Challenges & Limitations |

| Tetrahydropyrene (THPy) Method | Involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359), which activates the 2 and 7 positions for electrophilic substitution. The final step is a re-aromatization to yield the desired pyrene derivative. rsc.org | Multi-step process, requires specific reduction and oxidation reagents, potentially lowering overall yield. rsc.orgnih.gov |

| From 2,7-Dibromopyrene (B9692) | Lithiation of 2,7-dibromopyrene followed by a reaction with carbon dioxide provides a route to pyrene-2,7-dicarboxylic acid. rsc.orgnih.gov | The synthesis of the 2,7-dibromopyrene precursor itself can require a multi-step sequence, including hydrogenation, bromination, and reoxidation. acs.org |

| Direct C-H Borylation | A significant breakthrough involves the regioselective direct C-H borylation of pyrene using an iridium-based catalyst to produce 2,7-bis(Bpin)pyrene. This intermediate can be readily converted to various 2,7-disubstituted derivatives, including H₂PDC. nih.gov | Relies on an expensive noble metal catalyst (iridium); further optimization for cost-effectiveness and broader substrate scope is needed. |

Future research is focused on discovering more direct and atom-economical synthetic pathways. The development of novel catalytic systems that can selectively functionalize the C-H bonds at the 2 and 7 positions without the need for pre-functionalized starting materials is a primary goal. Furthermore, creating general methods to synthesize asymmetrically substituted 2,7-pyrene derivatives, where two different functional groups are introduced, remains a formidable challenge but would unlock a wider range of functional materials. acs.org

Advanced Control over Framework Topology and Functionality in MOFs and COFs

This compound is a valuable linear building block, or "linker," for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org A major research direction is gaining precise control over the resulting three-dimensional structure, or topology, of these frameworks, as it dictates crucial properties such as pore size, shape, and surface area. nih.govnih.gov

The final topology is determined by the interplay between the geometry of the organic linker and the coordination environment of the metal node (in MOFs) or the covalent linkage (in COFs). rsc.orgnih.gov For instance, H₂PDC has been successfully used to synthesize IRMOF-14, a zinc-based MOF. rsc.orgsemanticscholar.org Future work aims to move beyond serendipitous discovery to the rational design of frameworks with predetermined topologies for specific applications.

Strategies for Topological Control:

Linker Modification: Introducing bulky substituents onto the pyrene core can create steric hindrance that directs the self-assembly process toward a specific topology over others.

Mixed-Linker Systems: Employing H₂PDC in combination with other linkers of different lengths and geometries can generate more complex and functional framework structures.

Desymmetrization: Using linkers with reduced symmetry can disrupt expected packing and lead to the formation of novel and complex network topologies. chemistryviews.org

The ultimate goal is to establish a clear set of design principles that allow researchers to select specific building blocks to predictably assemble a MOF or COF with a targeted topology and functionality, tailored for applications ranging from gas separation to catalysis. acs.org

Deeper Understanding of Structure-Property Relationships through Integrated Theoretical and Experimental Approaches

The electronic and photophysical properties of 2,7-substituted pyrenes are unique because the 2 and 7 positions lie on the nodal planes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the parent pyrene molecule. rsc.org Consequently, substitution at these sites can subtly but significantly alter the electronic structure, often by influencing other orbitals like the HOMO-1. rsc.org

A deeper understanding of these structure-property relationships is essential for designing materials with tailored optical and electronic characteristics. This requires a synergistic approach that combines experimental characterization with theoretical modeling.

Integrated Methodologies:

| Approach | Techniques | Insights Gained |

| Experimental | Absorption and emission spectroscopy, fluorescence lifetime measurements, cyclic voltammetry. | Provides data on light absorption, emission efficiency, color, and redox potentials of new derivatives. acs.org |

| Theoretical | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. | Models molecular orbital energies (HOMO/LUMO), predicts electronic transitions, and helps interpret experimental spectra. acs.orgnih.gov |

| Combined | Computational screening of virtual compounds followed by targeted synthesis and experimental validation. | Accelerates the discovery of materials with desired properties by predicting the effects of different functional groups before undertaking complex synthesis. acs.org |

By closely integrating these approaches, researchers can build robust models that correlate the specific nature and position of substituents with the resulting material properties. This knowledge is critical for the rational design of 2,7-pyrene derivatives for applications such as organic electronics, where fine-tuning of charge-transfer characteristics is paramount. acs.org

Exploration of New Application Domains for H₂PDC-Based Materials

While H₂PDC-based MOFs have been investigated for gas storage and separation, the unique properties of the pyrene core open the door to a much broader range of applications. rsc.org The inherent fluorescence and large π-conjugated system of pyrene make its derivatives highly attractive for optical, electronic, and sensing technologies.

Emerging and Future Applications:

Luminescent Materials and Sensors: The strong fluorescence of the pyrene unit can be modulated by its environment or by binding to specific analytes. This makes H₂PDC-based frameworks promising candidates for chemical sensors, where the presence of a target molecule could cause a detectable change in light emission. rsc.org